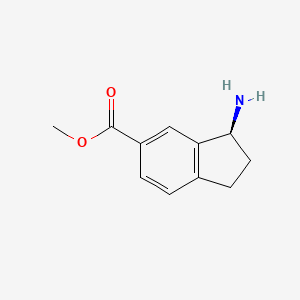

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate

Description

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is a chiral indene derivative featuring a fused bicyclic scaffold with an amino group at position 3 and a methyl ester at position 5 (Figure 1). This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting proteins like Discoidin Domain Receptor 1 (DDR1) . Its enantiomeric purity (S-configuration) is essential for stereoselective interactions in biological systems. Commercially, it is available as a hydrochloride salt (CAS: 1246509-66-9) with 97% purity .

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6,10H,4-5,12H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMGINRJNBISMA-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC2N)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(CC[C@@H]2N)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203226 | |

| Record name | Methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213213-26-3 | |

| Record name | Methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1213213-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:

Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.

Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde intermediate.

Esterification: The carboxylate ester group is introduced through esterification of the carboxylic acid derivative using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts for enantioselective synthesis are commonly employed to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate has been explored for its potential as a pharmaceutical intermediate. Its structural features allow it to be a building block for synthesizing various bioactive compounds.

Case Study: Antidepressant Activity

Research indicates that derivatives of this compound exhibit antidepressant-like effects in preclinical models. The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Organic Synthesis

This compound serves as a versatile intermediate in synthetic organic chemistry. Its unique structure facilitates the formation of complex molecules through various reactions, including:

- Alkylation

- Amination

- Cyclization Reactions

Data Table: Synthetic Applications

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Alkylation | (S)-Methyl 3-amino + Alkyl Halide | 85% |

| Amination | (S)-Methyl 3-amino + Amine | 90% |

| Cyclization | (S)-Methyl 3-amino + Carbonyl | 75% |

Agrochemical Development

The compound is also being investigated for its potential use in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.

Case Study: Pesticidal Activity

Initial studies have shown that certain derivatives possess insecticidal properties, which could lead to the development of environmentally friendly pest control agents.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric and Positional Isomers

- Key Findings: The (R)-enantiomer is used in synthesizing pyrimidin-5-ylamino derivatives for DDR1 inhibition, demonstrating that stereochemistry significantly impacts target binding . Positional isomers (e.g., 1-amino vs. 3-amino) alter steric and electronic profiles, affecting reactivity and biological activity.

Functional Group Variants

- Key Findings: Replacing the ester with a sulfonamide (e.g., LY186641) introduces antineoplastic activity but also dose-limiting methemoglobinemia, highlighting functional group-dependent toxicity . Electron-withdrawing groups (e.g., dicyanomethylene) enhance electron affinity, making such derivatives suitable for organic photovoltaics .

Application-Specific Comparisons

DDR1 Inhibitors

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is a precursor to (R)-2-(pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxylate (25), a DDR1 inhibitor synthesized via Buchwald–Hartwig coupling . Compared to carboxamide-based analogs (e.g., 2-amino-2,3-dihydro-1H-indene-5-carboxamide), the ester group improves solubility and facilitates downstream derivatization .

Organic Electronics

Indene derivatives like YA1–YA4 () exhibit tunable optoelectronic properties due to substituents such as cyano and trifluoromethyl groups. In contrast, the amino-ester scaffold of the target compound lacks strong electron-deficient moieties, limiting its utility in photovoltaic applications .

Commercial and Physicochemical Data

| Parameter | This compound | (R)-Enantiomer Hydrochloride | LY186641 (Sulfonamide) |

|---|---|---|---|

| Molecular Formula | C11H13NO2 | C11H14ClNO2 | C16H16ClN3O4S2 |

| Molecular Weight | 191.23 g/mol | 207.69 g/mol | 414.35 g/mol |

| Purity (Commercial) | 97% | 95% | N/A |

| Key Applications | DDR1 inhibitors | DDR1 inhibitors | Antineoplastic agent |

| Reference |

Biological Activity

(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate is a compound with potential biological activity, particularly in pharmacological applications. Its structure features a methyl ester and an amino group on a dihydroindene framework, which contributes to its interaction with biological systems. The compound is also known by its hydrochloride form, which enhances its solubility and stability for various applications.

- IUPAC Name : Methyl (S)-3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

- CAS Number : 1246509-66-9

- Molecular Formula : C11H14ClN O2

- Molecular Weight : 227.69 g/mol

- Purity : 95.00%

Pharmacological Potential

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase suggests potential in treating neurodegenerative diseases like Alzheimer’s by enhancing cholinergic transmission .

- Antioxidant Properties : The presence of the indene structure is associated with antioxidant activity, which can help mitigate oxidative stress in cells .

Study on Antimicrobial Properties

A study conducted on derivatives of indene compounds demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) for these compounds ranged from 1250 µg/mL to 937 µg/mL against Mycobacterium species, indicating moderate effectiveness .

Neuroprotective Study

In a recent investigation into the neuroprotective capabilities of related compounds, this compound was found to inhibit acetylcholinesterase effectively. This inhibition was quantified using IC50 values, showing promising results for potential therapeutic use in cognitive disorders .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate?

- Methodological Answer : The compound can be synthesized via enantioselective methods, such as asymmetric hydrogenation of ketone precursors or chiral resolution of racemic mixtures. For example, analogous indene carboxylates have been prepared using palladium-catalyzed cross-coupling reactions followed by stereospecific reductions . Key steps include protecting the amine group during synthesis to prevent side reactions and using chiral auxiliaries or catalysts to ensure enantiomeric purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC with chiral columns to confirm enantiomeric excess (e.g., >97% purity as reported in commercial samples) .

- NMR (¹H/¹³C) to verify the indene backbone and ester/amine functional groups.

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., 277.37 g/mol for the hydrochloride salt) .

Q. What are the solubility and storage guidelines for this compound?

- Methodological Answer : The hydrochloride salt form (CAS 943843-23-0) is typically soluble in polar aprotic solvents (e.g., DMSO, methanol) but has limited solubility in water. Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group. Use desiccants to minimize moisture absorption .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis and avoid racemization?

- Methodological Answer : Use chiral stationary phases (e.g., amylose-based columns) for HPLC analysis to monitor enantiomeric excess . Synthetic protocols should avoid harsh acidic/basic conditions that may racemize the stereocenter. For example, mild deprotection methods (e.g., TFA for Boc groups) are preferred .

Q. What in vivo models have been used to study bioactivity of structurally related indene carboxylates?

- Methodological Answer : Orthotopic mouse models of pancreatic cancer have been employed to evaluate analogs like 2-amino-2,3-dihydro-1H-indene-5-carboxamide. Key metrics include tumor suppression via DDR1 inhibition (Kd = 5.9 nM, IC50 = 14.9 nM) and collagen-induced signaling assays . Dose-response studies typically use 10–50 mg/kg intraperitoneal administration.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

- Methodological Answer : Systematic modifications to the indene core (e.g., halogenation at position 6) or substitution of the ester group (e.g., amide derivatives) can enhance binding affinity. For example, replacing the methyl ester with a carboxamide improved DDR1 selectivity by 10-fold in related compounds . Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize synthetic targets.

Q. How should researchers address contradictions in regioisomer formation during synthesis?

- Methodological Answer : In cases where regioisomers are inseparable (e.g., ethyl 6-((5,5-dimethyl-1,3-dioxan-2-yl)methyl)-7-(2-hydroxypropan-2-yl)-2,2,4-trimethyl-2,3-dihydro-1H-indene-5-carboxylate mixtures), use gradient elution chromatography with high-resolution columns (C18 or phenyl-hexyl). Alternatively, redesign the synthetic pathway to avoid competing reaction pathways (e.g., steric hindrance via bulky protecting groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.